molecular formula C10H15N3OS B1479064 5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole CAS No. 2024730-67-2

5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole

Cat. No.: B1479064
CAS No.: 2024730-67-2
M. Wt: 225.31 g/mol
InChI Key: LJHYQOPIXNMSIN-UHFFFAOYSA-N
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Description

“5-(Azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol. It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Antimicrobial and Antituberculosis Applications

  • Antibacterial and Antituberculosis Activity

    The synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone compounds, including structures related to 5-(azetidin-3-yl)-1,2,4-oxadiazole, has shown significant antibacterial and antituberculosis activities. For instance, certain compounds within this group have demonstrated remarkable activity against bacterial strains and Mycobacterium tuberculosis (Verma, Saundane, & Meti, 2019).

  • Antimicrobial Properties of Azetidinone Derivatives

    Azetidinone derivatives related to 5-(azetidin-3-yl)-1,2,4-oxadiazole have been synthesized and characterized, showing promising antimicrobial activity against various bacterial and fungal strains (Dodiya, Shihory, & Desai, 2012).

Anticancer and Antioxidant Applications

  • Anticancer Activity

    Certain Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have demonstrated significant anticancer activity, particularly against tumor cell lines (Verma, Saundane, & Meti, 2019).

  • Antioxidant Power

    The same study also highlighted the strong ferrous ions reducing antioxidant power (FRAP) of these compounds, indicating their potential as antioxidants (Verma, Saundane, & Meti, 2019).

Other Applications

  • Synthesis of Various Derivatives

    Research has also focused on the synthesis of various conjugates of D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole, which include structures similar to 5-(azetidin-3-yl)-1,2,4-oxadiazole. These compounds have been evaluated for their inhibition of glycogen phosphorylase, showing inhibition constants in the upper micromolar range (Kun et al., 2011).

  • Chemical Synthesis Techniques

    The process of synthesizing 1,2,4-oxadiazoles from oxadiazabicyclo[3.2.0]heptenes has been studied, demonstrating the potential of 1-azetines as thiocyanate equivalents. This research provides insight into novel methods of synthesizing oxadiazole compounds (Hemming et al., 2013).

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(thian-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-3-15-4-2-7(1)9-12-10(14-13-9)8-5-11-6-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYQOPIXNMSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
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5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
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5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
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5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole

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